Sodium 5-methylpyridine-2-sulfinate
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Overview
Description
Sodium 5-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are essential for creating diverse pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 5-methylpyridine-2-sulfinate can be synthesized through the reaction of 5-methylpyridine-2-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization and filtration to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: This compound is known for its role in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Pyridine derivatives
Scientific Research Applications
Sodium 5-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Pyridine derivatives synthesized using this compound have potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of sodium 5-methylpyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides to form carbon-carbon bonds, leading to the formation of diverse pyridine derivatives. The palladium catalyst facilitates the reaction by coordinating with the sulfinate and the aryl halide, enabling the transfer of the sulfinyl group to the aryl halide .
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
Comparison: Sodium 5-methylpyridine-2-sulfinate is unique due to its specific methyl group position, which influences its reactivity and the types of products formed in chemical reactions. Compared to sodium pyridine-2-sulfinate, the presence of the methyl group in the 5-position can lead to different steric and electronic effects, making it a valuable reagent for synthesizing specific pyridine derivatives .
Properties
Molecular Formula |
C6H6NNaO2S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;5-methylpyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-2-3-6(7-4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
CNLZMPZEXSITAA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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